molecular formula C21H17ClN2 B14488026 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole CAS No. 64040-38-6

3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole

Cat. No.: B14488026
CAS No.: 64040-38-6
M. Wt: 332.8 g/mol
InChI Key: STDNHKGWPJXMOE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazoline .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole
  • 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-indole

Comparison: Compared to its analogs, 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole exhibits unique properties such as enhanced fluorescence and better hole transport characteristics. These features make it particularly suitable for applications in optoelectronics and as a fluorescent probe .

Properties

CAS No.

64040-38-6

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2,3-diphenyl-1,5-dihydropyrazole

InChI

InChI=1S/C21H17ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-15,20,23H

InChI Key

STDNHKGWPJXMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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